Cas no 118081-34-8 (Ceftibuten dihydrate)

Ceftibuten dihydrate structure
Ceftibuten dihydrate structure
Product Name:Ceftibuten dihydrate
N.o CAS:118081-34-8
MF:C15H18N4O8S2
MW:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Update Time:2025-04-18

Ceftibuten dihydrate Propriedades químicas e físicas

Nomes e Identificadores

    • Ceftibuten dihydrate
    • Sch-39720
    • (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
    • Sch-39720 dihydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
    • Cetb
    • Cedax
    • D02121
    • Seftem
    • Cedax-13C3
    • Cedax (tn)
    • S 7432-13C3
    • Seftem (tn)
    • Ceftibuten (jp15)
    • Ceftibuten (dihydrate)
    • ceftibuten.2H2O
    • Isocef
    • 62F4443RWP
    • Ceftibuten hydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
    • (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
    • SCHEMBL159144
    • CEFTIBUTEN DIHYDRATE [VANDF]
    • Q27116185
    • CEFTIBUTEN DIHYDRATE [MI]
    • CEFTIBUTEN DIHYDRATE [WHO-DD]
    • HY-B0698A
    • CEFTIBUTEN HYDRATE [JAN]
    • Ceftibuten hydrate (JP17)
    • (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • 1ST162942W
    • 118081-34-8
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
    • (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
    • AKOS025149353
    • CHEBI:34618
    • CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
    • MFCD08141796
    • CCG-269195
    • A803878
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
    • cis-Ceftibuten dihydrate
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
    • UNII-62F4443RWP
    • CS-4518
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
    • s3623
    • DA-51758
    • Ceftibuten hydrate (JP18)
    • MDL: MFCD00864918
    • Inchi: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
    • Chave InChI: SSWTVBYDDFPFAF-DKOGRLLHSA-N
    • SMILES: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(=C\CC(=O)O)/C1=CSC(N)=N1)=O)=O.O.O

Propriedades Computadas

  • Massa Exacta: 446.05700
  • Massa monoisotópica: 446.05660589g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 755
  • Contagem de Unidades Ligadas Covalentemente: 3
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 219

Propriedades Experimentais

  • Cor/Forma: No data available
  • Ponto de Fusão: >180°C (dec.)
  • Ponto de ebulição: 966.4°C at 760 mmHg
  • Ponto de Flash: No data available
  • Solubilidade: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 234.92000
  • LogP: 0.73320
  • Pressão de vapor: No data available

Ceftibuten dihydrate Informações de segurança

Ceftibuten dihydrate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
S e l l e c k ZHONG GUO
S3623-25mg
Ceftibuten dihydrate
118081-34-8 98%
25mg
¥1040.8 2023-09-15
ChemScence
CS-4518-10mg
Ceftibuten (dihydrate)
118081-34-8 ≥98.0%
10mg
$60.0 2022-04-28
ChemScence
CS-4518-50mg
Ceftibuten (dihydrate)
118081-34-8 ≥98.0%
50mg
$170.0 2022-04-28
ChemScence
CS-4518-100mg
Ceftibuten (dihydrate)
118081-34-8 ≥98.0%
100mg
$260.0 2022-04-28
TRC
C212700-10mg
Ceftibuten dihydrate
118081-34-8
10mg
85.00 2021-08-15
TRC
C212700-25mg
Ceftibuten dihydrate
118081-34-8
25mg
175.00 2021-08-15
TRC
C212700-50mg
Ceftibuten Dihydrate
118081-34-8
50mg
$ 64.00 2023-09-08
TRC
C212700-100mg
Ceftibuten Dihydrate
118081-34-8
100mg
$ 92.00 2023-04-18
TRC
C212700-250mg
Ceftibuten Dihydrate
118081-34-8
250mg
$ 167.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C873339-10mg
Ceftibuten dihydrate
118081-34-8 >98%
10mg
¥451.80 2022-09-29

Ceftibuten dihydrate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:118081-34-8)Ceftibuten dihydrate
Número da Ordem:A803878
Estado das existências:in Stock
Quantidade:50mg/100mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:41
Preço ($):213.0/288.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate
A803878
Pureza:99%/99%
Quantidade:50mg/100mg
Preço ($):213.0/288.0
E- mail